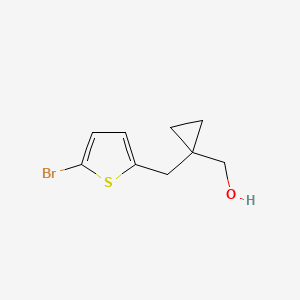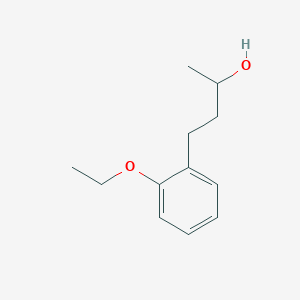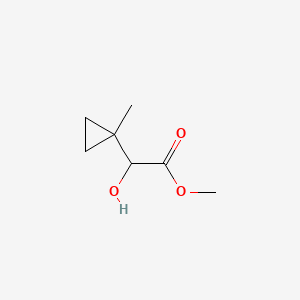
Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate is an organic compound with the molecular formula C7H12O3 It is a derivative of acetic acid and features a cyclopropyl group, which is a three-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate typically involves the esterification of 2-hydroxy-2-(1-methylcyclopropyl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Starting Material: 2-hydroxy-2-(1-methylcyclopropyl)acetic acid.
Reagent: Methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and processes, making it a valuable compound in biochemical research.
類似化合物との比較
Similar Compounds
Methyl 2-hydroxy-2-(cyclopropyl)acetate: Lacks the methyl group on the cyclopropyl ring.
Ethyl 2-hydroxy-2-(1-methylcyclopropyl)acetate: Has an ethyl ester group instead of a methyl ester group.
Methyl 2-hydroxy-2-(1-ethylcyclopropyl)acetate: Contains an ethyl group on the cyclopropyl ring instead of a methyl group.
Uniqueness
Methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
methyl 2-hydroxy-2-(1-methylcyclopropyl)acetate |
InChI |
InChI=1S/C7H12O3/c1-7(3-4-7)5(8)6(9)10-2/h5,8H,3-4H2,1-2H3 |
InChIキー |
DDLZKYNWEWVMJT-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)C(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


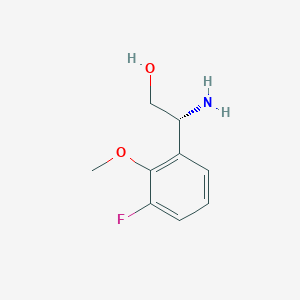

![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)


![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
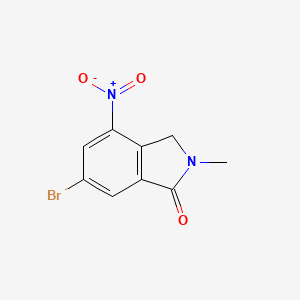
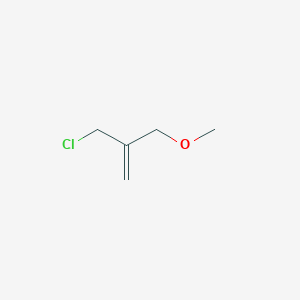
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)
